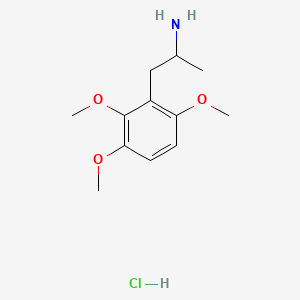

2,3,6-Trimethoxyamphetamine hydrochloride

Description

Properties

IUPAC Name |

1-(2,3,6-trimethoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-8(13)7-9-10(14-2)5-6-11(15-3)12(9)16-4;/h5-6,8H,7,13H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJMDJMJBHVIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC(=C1OC)OC)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345649 | |

| Record name | 1-(2,3,6-Trimethoxyphenyl)propan-2-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5556-75-2 | |

| Record name | 1-(2,3,6-Trimethoxyphenyl)propan-2-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMA-5 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77JRY42TUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TMA-5 vs mescaline structure-activity relationship

An In-Depth Technical Guide to the Structure-Activity Relationship of TMA-5 versus Mescaline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The field of psychoactive drug research is built upon the foundational principles of structure-activity relationships (SAR), where minor alterations to a molecular scaffold can induce profound changes in pharmacological activity. This guide provides a detailed comparative analysis of mescaline (3,4,5-trimethoxyphenethylamine), a classic psychedelic, and the lesser-known TMA-5 (2,3,6-trimethoxyamphetamine). While both are substituted phenethylamines, their structural distinctions—the positional arrangement of methoxy groups and the presence of an alpha-methyl group—result in a significant divergence in potency and qualitative effects. This document elucidates these differences through a review of available data, outlines the key SAR principles at play, and provides standardized experimental protocols for the characterization of such compounds.

Introduction: The Phenethylamine Archetype and Its Analogs

Mescaline, the primary psychoactive alkaloid in the peyote cactus, serves as a benchmark for psychedelic phenethylamines. Its effects are primarily mediated by its action as a partial agonist at the serotonin 5-HT2A receptor[1]. The exploration of mescaline's structure inspired the synthesis of numerous analogs, including the trimethoxyamphetamine (TMA) series, by chemists like Alexander Shulgin[2]. These analogs, which are the alpha-methylated counterparts of the corresponding phenethylamines, often exhibit increased potency and altered qualitative character. This guide focuses specifically on TMA-5, a positional isomer of the more well-known TMA (3,4,5-trimethoxyamphetamine), to provide a focused case study in psychedelic SAR.

Molecular Structure: A Tale of Two Isomers

The fundamental difference in the pharmacological profiles of mescaline and TMA-5 originates from two key structural modifications:

-

Alpha-Methylation (α-CH₃): TMA-5 is an amphetamine, meaning it possesses a methyl group on the alpha carbon of the ethylamine side chain. Mescaline is a phenethylamine and lacks this group.

-

Methoxy Group (-OCH₃) Position: Mescaline features a symmetric 3,4,5-substitution pattern on the phenyl ring. TMA-5 possesses an asymmetric 2,3,6-substitution pattern.

These differences are visualized below.

Caption: Chemical structures of Mescaline and TMA-5.

Comparative Pharmacological Profile

Direct, quantitative pharmacological data for TMA-5, such as receptor binding affinities (Ki) and functional potencies (EC50), are notably absent from peer-reviewed literature[3]. Unlike other TMA isomers, it was not subjected to the same level of in vitro characterization[3]. Therefore, our understanding is primarily derived from the qualitative and dosage information documented by Alexander Shulgin in his seminal work, PiHKAL: A Chemical Love Story[2].

| Feature | Mescaline | TMA-5 |

| Chemical Class | Phenethylamine | Amphetamine |

| Substitution Pattern | 3,4,5-Trimethoxy | 2,3,6-Trimethoxy |

| Typical Oral Dosage | 200 - 400 mg | 30 mg or more[2][3] |

| Approximate Potency | Benchmark (1x) | ~10x Mescaline[3] |

| Duration of Action | 10 - 12 hours | 8 - 10 hours[2][3] |

| Reported Effects | Visual hallucinations, altered thought processes | Intense introspection, mild stimulation[2][3] |

Core Structure-Activity Relationship (SAR) Analysis

Synthesizing the structural and qualitative data allows for a dissection of the SAR principles that differentiate TMA-5 from mescaline.

The Impact of Alpha-Methylation

The addition of the α-methyl group, transforming the phenethylamine backbone into an amphetamine, is a classic strategy in medicinal chemistry to increase potency and duration of action. The primary causality is metabolic:

-

Resistance to MAO: Monoamine oxidase (MAO) is a primary enzyme responsible for the degradation of phenethylamines. The α-methyl group provides steric hindrance, protecting the amine from oxidative deamination by MAO. This leads to increased bioavailability and a longer half-life in the central nervous system, contributing to both enhanced potency and extended duration.

The Critical Role of Methoxy Group Positioning

The shift from a 3,4,5- to a 2,3,6-substitution pattern dramatically alters the molecule's electronic distribution and steric profile, which are critical for its interaction with the 5-HT2A receptor binding pocket. While a definitive molecular docking model for TMA-5 is unavailable, we can infer from the SAR of related phenethylamines[1][4][5]. The 2- and 5-methoxy groups are often considered crucial for high-potency 5-HT2A agonism. TMA-5 lacks a 5-methoxy group but possesses a 2- and 6-methoxy group. This unique arrangement likely forces a different binding orientation within the receptor, potentially engaging different amino acid residues compared to mescaline. The observed tenfold increase in potency suggests this novel orientation is significantly more favorable for receptor activation, despite its asymmetry[3].

Caption: Logical flow of SAR from Mescaline to TMA-5.

Experimental Methodologies for SAR Characterization

To quantitatively define the SAR of novel compounds like TMA-5, a tiered experimental approach is necessary. The following protocols represent a self-validating system, progressing from in vitro affinity and function to in vivo behavioral effects.

Caption: Tiered experimental workflow for characterizing novel phenethylamines.

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.

Methodology:

-

Receptor Source: Use commercially available cell membranes from HEK-293 or CHO cells stably expressing the human 5-HT2A receptor[6].

-

Radioligand: Use [³H]ketanserin or [¹²⁵I]DOI, a known high-affinity 5-HT2A ligand[7][8].

-

Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4[7].

-

Procedure: a. In a 96-well filter plate, combine the receptor membrane preparation (typically 5-15 µg protein/well), a fixed concentration of the radioligand (near its Kd value, e.g., ~0.5 nM [¹²⁵I]DOI), and a range of concentrations of the test compound (e.g., 0.1 nM to 100 µM)[7][8]. b. To determine non-specific binding, include wells with an excess of a non-labeled competitor (e.g., 10 µM ketanserin). c. Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium[8]. d. Terminate the reaction by rapid filtration over glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand. e. Allow filters to dry, then add scintillation cocktail and measure radioactivity using a microplate scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. d. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Calcium Flux Functional Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound as a 5-HT2A receptor agonist.

Methodology:

-

Cell Line: Use a cell line (e.g., HEK-293) stably expressing the human 5-HT2A receptor, which is Gq-coupled[9][10].

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520)[9].

-

Assay buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Probenecid to inhibit dye extrusion from cells.

-

-

Procedure: a. Cell Plating: Plate the cells in a black, clear-bottom 96-well microplate and allow them to adhere overnight. b. Dye Loading: Remove culture media and add the fluorescent calcium dye solution to the cells. Incubate for 30-60 minutes at 37°C in the dark[9]. c. Assay: i. Wash the cells with assay buffer to remove excess dye. ii. Place the plate into a fluorescent microplate reader (e.g., FLIPR). iii. Establish a stable baseline fluorescence reading for 10-20 seconds. iv. Add varying concentrations of the test compound (and a reference agonist like serotonin) to the wells using the instrument's integrated fluidics. v. Immediately begin measuring fluorescence intensity kinetically for 2-5 minutes to capture the transient increase in intracellular calcium[9].

-

Data Analysis: a. The response is measured as the peak fluorescence intensity minus the baseline. b. Plot the response against the log concentration of the test compound. c. Use non-linear regression (sigmoidal dose-response curve) to calculate the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal response). d. Efficacy is often expressed as a percentage of the Emax produced by a full agonist like serotonin.

Protocol 3: In Vivo Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo psychedelic-like activity of a test compound, which is a behavioral proxy for 5-HT2A receptor activation[11][12].

Methodology:

-

Animals: Use male C57BL/6J mice, a standard strain for this assay[11][13].

-

Drug Administration: Administer the test compound via intraperitoneal (IP) or subcutaneous (SC) injection. A range of doses should be tested to establish a dose-response curve.

-

Observation: a. After a short acclimatization period post-injection (e.g., 10 minutes), place the mouse in a clear observation chamber[11]. b. Manually score the number of head twitches over a defined period (e.g., 10-30 minutes). A head twitch is a rapid, side-to-side rotational movement of the head that is distinct from grooming or exploratory sniffing[13]. c. Alternatively, use automated detection systems with a head-mounted magnet and a magnetometer coil or machine-learning-based video analysis for high-throughput screening[13][14].

-

Data Analysis: a. Plot the mean number of head twitches against the drug dose. b. Determine the ED50 (dose that produces 50% of the maximal HTR frequency) using non-linear regression. c. The potency of compounds in the HTR assay has a strong positive correlation with their hallucinogenic potency in humans, making this a highly predictive model[15].

Conclusion and Future Directions

The comparison between mescaline and TMA-5 provides a compelling illustration of core SAR principles in psychedelic drug design. The addition of an alpha-methyl group and a strategic relocation of the methoxy substituents transform a low-potency, classic psychedelic into a significantly more potent compound with a distinct, introspective character.

The lack of quantitative pharmacological data for TMA-5 represents a significant knowledge gap. Future research should prioritize the characterization of TMA-5 and other under-studied isomers using the standardized protocols outlined above. Such data would be invaluable for refining computational models of the 5-HT2A receptor and for guiding the rational design of novel therapeutics with tailored pharmacological profiles for potential applications in psychiatry.

References

-

2,3,6-Trimethoxyamphetamine - Wikipedia. (n.d.). Retrieved from [Link]

-

Halberstadt, A. L., & Geyer, M. A. (2011). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Psychopharmacology, 213(1), 1–17. Retrieved from [Link]

-

Nichols, D. E. (2012). Chemistry and Structure–Activity Relationships of Psychedelics. In Current Topics in Behavioral Neurosciences (Vol. 16, pp. 1–43). Springer. Retrieved from [Link]

-

Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. Retrieved from [Link]

-

Kim, Y., et al. (2017). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 25(1), 85–94. Retrieved from [Link]

-

Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. Entry #161 TMA-5 available at: [Link]

-

Head-twitch response - Wikipedia. (n.d.). Retrieved from [Link]

-

Pottie, E., et al. (2021). In Vitro Structure-Activity Relationship Determination of 30 Psychedelic New Psychoactive Substances by Means of Beta-Arrestin 2 Recruitment Assay. Frontiers in Pharmacology, 12, 725669. Retrieved from [Link]

-

Grokipedia. (n.d.). 2,3,4,6-Tetramethoxyamphetamine. Retrieved from [Link]

-

OPEN Foundation. (2017, March 26). Chemistry and Structure-Activity Relationships of Psychedelics. Retrieved from [Link]

-

ChEMBL. (n.d.). Radioligand binding assays for human 5-HT2A receptor. EMBL-EBI. Retrieved from [Link]

-

Shulgin, A. T. (1981). Structure-activity relationships of phenethylamine hallucinogens. Journal of Pharmaceutical Sciences, 70(8), 839-49. Retrieved from [Link]

-

Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

-

Jefsen, M., et al. (2025, July 31). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science. Retrieved from [Link]

-

Elands, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 20(4), 295-311. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

Halberstadt, A. L., et al. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology, 45(8), 1396–1403. Retrieved from [Link]

-

2,4,6-Trimethoxyamphetamine - Wikipedia. (n.d.). Retrieved from [Link]

-

Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2004). Report on the risk assessment of TMA-2 in the framework of the joint action on new synthetic drugs. Retrieved from [Link]

-

PsychonautWiki. (2025, May 3). TMA-2. Retrieved from [Link]

-

University of Utah Flow Cytometry. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

-

Wallach, J., et al. (2015). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C receptors for a series of deuterated DOI analogues. ACS Chemical Neuroscience, 6(8), 1361–1366. Retrieved from [Link]

-

University of Utah Flow Cytometry. (2023, December 28). Intracellular Calcium Flux. Retrieved from [Link]

-

The Vespiary. (n.d.). PiHKAL.pdf. Retrieved from [Link]

-

Erowid. (n.d.). The Drugs Named In These Books. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Erowid Online Books : "PIHKAL" - #161 TMA-5 [erowid.org]

- 3. 2,3,6-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 4. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Structure-Activity Relationships of Psychedelics - OPEN Foundation [open-foundation.org]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Assay: Radioligand Binding Assay: Radioligand binding assays for human 5-HT2A receptor was conducted using the 5-HT2 agonist [125I]DOI as radioligand... - ChEMBL [ebi.ac.uk]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. pdf.smolecule.com [pdf.smolecule.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Head-twitch response - Wikipedia [en.wikipedia.org]

- 13. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

The Synthesis and Pharmacology of 2,3,6-Trimethoxyamphetamine (TMA-5): A Retrospective Analysis of PiHKAL Entry #161

Executive Summary

The exploration of structure-activity relationships (SAR) within psychedelic phenethylamines has historically been driven by the systematic manipulation of methoxy group substitutions on the aromatic ring. Alexander Shulgin’s synthesis of the six possible positional isomers of trimethoxyamphetamine (TMA through TMA-6) represents a masterclass in rational drug design. Among these, TMA-5 (2,3,6-Trimethoxyamphetamine) stands out as an elusive, highly potent isomer. Documented as Entry #161 in Shulgin's seminal work PiHKAL (Phenethylamines I Have Known and Loved) [1], TMA-5 demonstrates how shifting a single methoxy group from the classic 2,4,5-position (seen in TMA-2 and DOM) to the sterically congested 2,3,6-position fundamentally alters both the synthetic approach and the compound's pharmacodynamics.

This whitepaper provides a comprehensive technical breakdown of TMA-5, analyzing its unique receptor pharmacology, the causal logic behind its complex retrosynthetic pathway, and a modernized step-by-step experimental protocol for its synthesis.

Pharmacological Profile & 5-HT2A Receptor Dynamics

TMA-5 acts primarily as an agonist at the serotonin 5-HT2A and 5-HT2C receptors, the primary molecular targets responsible for the mechanism of action of classic psychedelics [2].

The spatial orientation of the methoxy groups in TMA-5 (positions 2, 3, and 6) creates a unique electronic topology. The 2- and 6-methoxy groups flank the ethylamine side chain, forcing it into a restricted conformation due to steric hindrance. This "pseudo-symmetric" steric bulk mimics the binding profile of the highly active 2,4,6-isomer (TMA-6), yet the asymmetry introduced by the 3-methoxy group alters its receptor affinity. Human bioassays documented in PiHKAL indicate that TMA-5 produces intense introspection and mild stimulation at doses of ≥30 mg, making it approximately ten times more potent than mescaline (3,4,5-trimethoxyphenethylamine) [1].

Caption: TMA-5 agonism at the 5-HT2A receptor initiating the Gq-coupled signaling cascade.

Comparative Analysis of TMA Positional Isomers

To contextualize the potency of TMA-5, we must compare it against the other five isomers synthesized by Shulgin. The data below illustrates how substitution geometry directly dictates the pharmacokinetic duration and pharmacodynamic threshold [3].

| Compound | Substitution Pattern | Active Dosage | Duration | Qualitative Notes |

| TMA | 3,4,5-trimethoxy | 100-250 mg | 6-8 hrs | Mescaline amphetamine homologue. |

| TMA-2 | 2,4,5-trimethoxy | 20-40 mg | 8-12 hrs | Highly potent, classic substitution pattern. |

| TMA-3 | 2,3,4-trimethoxy | Unknown | Unknown | No central effects noted at 50 mg. |

| TMA-4 | 2,3,5-trimethoxy | ~80 mg | Unknown | Introspective, scarce clinical data. |

| TMA-5 | 2,3,6-trimethoxy | ≥30 mg | 8-10 hrs | Intense introspection, LSD-like cognitive shifts. |

| TMA-6 | 2,4,6-trimethoxy | 25-50 mg | 12-16 hrs | "Pseudo" symmetry, highly active and prolonged. |

Retrosynthetic Strategy & Mechanistic Causality

Shulgin's brilliant solution relies on Directed ortho-Metalation (DoM) . By starting with 1,2,4-trimethoxybenzene, the molecule possesses multiple theoretical sites for lithiation. However, the oxygen lone pairs on the methoxy groups at positions 1 and 2 synergistically coordinate with the lithium cation of n-butyllithium. This thermodynamic stabilization directs the deprotonation exclusively to the sterically hindered carbon between them (C3).

Once lithiated, the intermediate is trapped with propionaldehyde, directly installing the three-carbon chain required for the amphetamine skeleton. This strategic choice bypasses the need to synthesize 2,3,6-trimethoxybenzaldehyde, which would otherwise require a difficult formylation step followed by a Henry condensation with nitroethane.

Instead, Shulgin builds the saturated alcohol, converts it to an alkene, and utilizes a highly specific nitration using tetranitromethane to install the nitro group on the double bond. Finally, a strong reduction with Lithium Aluminum Hydride (LAH) yields the primary amine.

Caption: Synthetic workflow of TMA-5 from 1,2,4-trimethoxybenzene via directed ortho-metalation.

Step-by-Step Experimental Protocols

The following methodology is reconstructed and annotated from Shulgin's original laboratory notes [1], emphasizing the chemical causality required for a self-validating experimental system.

Phase 1: Directed Lithiation and Alkylation

Objective: Regioselective installation of the propanol side chain.

-

Preparation: Dissolve 100 g of 1,2,4-trimethoxybenzene in 1 L of anhydrous hexane under an inert atmosphere (Argon/N2). Cool the vessel to 15 °C.

-

Lithiation: Slowly add 400 mL of a 15% solution of n-butyllithium in hexane. A white precipitate (the aryllithium salt) will form immediately. Stir for 2 hours as the reaction warms to room temperature.

-

Alkylation: Introduce a solution of 40 g freshly distilled propionaldehyde in 100 mL hexane. Causality Note: Propionaldehyde acts as the electrophile, attacking the lithiated carbon. The reaction is exothermic; the precipitate will gradually dissolve.

-

Workup: Stir overnight. Quench with 1 L H2O, acidify with HCl, separate the hexane phase, and extract the aqueous layer with ether. Distill the pooled organics under vacuum to yield ~60 g of 1-(2,3,6-trimethoxyphenyl)propan-1-ol (ethyl 2,3,6-trimethoxyphenyl carbinol) as a clear oil.

Phase 2: Bromination and Elimination

Objective: Conversion of the alcohol to a conjugated alkene.

-

Bromination: Cool the 60 g of carbinol to 0 °C without solvent. Slowly add 80 g of phosphorus tribromide (PBr3). Causality Note: PBr3 is chosen over HBr to prevent the acidic cleavage (demethylation) of the sterically crowded methoxy groups.

-

Quench: Quench over chipped ice, extract with ether, and strip the solvent to yield 1-bromo-1-(2,3,6-trimethoxyphenyl)propane.

-

Dehydrobromination: Dissolve the crude bromide in an equal weight of ethanol. Add 120 g of flaked KOH. Stir overnight. The strong base facilitates an E2 elimination, yielding the conjugated 1-(2,3,6-trimethoxyphenyl)propene. Extract with CH2Cl2 and concentrate.

Phase 3: Nitration via Tetranitromethane

Objective: Direct nitration of the propenyl double bond.

-

Reaction: Treat the crude propene with 6.5 g of tetranitromethane. Causality Note: Tetranitromethane acts as a unique nitrating agent for electron-rich styrenes, adding a nitro group to the beta-carbon. A known side reaction is the oxidative cleavage of the alkene, which yields 2,3,6-trimethoxybenzaldehyde as a byproduct.

-

Quench & Isolation: After 3 minutes, quench with a solution of 2.2 g KOH in 40 mL H2O. Extract with CH2Cl2.

-

Purification: Distill the residue at 0.2 mm/Hg. The fraction boiling at 170-200 °C will spontaneously crystallize. Recrystallize from methanol to yield pure 1-(2,3,6-trimethoxyphenyl)-2-nitropropene (mp 73-74 °C).

Phase 4: Hydride Reduction to TMA-5

Objective: Reduction of the nitroalkene to the primary amine.

-

Reduction: Suspend 2.4 g of Lithium Aluminum Hydride (LAH) in 300 mL anhydrous diethyl ether at a gentle reflux under inert gas. Causality Note: LAH is a powerful reducing agent capable of reducing both the nitro group to an amine and the conjugated alkene to an alkane simultaneously.

-

Addition: Dropwise, add a solution of 2.4 g of the nitropropene in 100 mL anhydrous ether. Maintain reflux for 6 hours.

-

Quench: Destroy excess hydride cautiously with 1.8 N H2SO4. Separate phases, neutralize the aqueous phase with Na2CO3, and extract the freebase amine into CH2Cl2.

-

Salting: Dissolve the concentrated freebase oil in 200 mL anhydrous ether. Saturate the solution with anhydrous HCl gas. Filter the resulting white crystalline solid to obtain 2,3,6-trimethoxyamphetamine hydrochloride (TMA-5 HCl, mp 124-125 °C).

Conclusion

TMA-5 remains one of the most structurally intriguing entries in the Shulgin index. By successfully navigating the steric hindrance of the 2,3,6-substitution pattern using directed ortho-metalation and targeted nitration, Shulgin provided a robust synthetic pathway for a compound that fundamentally challenges traditional SAR models of 5-HT2A agonists. The synthesis of TMA-5 not only highlights advanced retrosynthetic problem-solving but also underscores the profound impact that minor positional isomerism has on human psychopharmacology. Future neuropharmacological studies utilizing TMA-5 could provide critical insights into the binding pocket dynamics of the 5-HT2A receptor.

References

-

Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. Entry #161: TMA-5. Retrieved from[Link]

-

Wikipedia Contributors. (2023). 2,3,6-Trimethoxyamphetamine. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

-

Shulgin, A. T., Sargent, T., & Naranjo, C. (1969). Structure-activity relationships of one-ring psychotomimetics. Nature, 221(5180), 537-541. Retrieved from[Link]

Serotonin Receptor Affinity of 2,3,6-Trimethoxyamphetamine (TMA-5) Isomers: Structural Anomalies, Receptor Kinetics, and Predictive SAR

Abstract

The trimethoxyamphetamine (TMA) series represents a foundational class of substituted amphetamines used to probe the structure-activity relationship (SAR) of serotonin (5-HT) receptors. While the 2,4,5- and 2,4,6-isomers have been extensively mapped, 2,3,6-trimethoxyamphetamine (TMA-5) remains an empirical anomaly. This technical guide synthesizes predictive SAR, stereochemical dynamics, and modern self-validating pharmacological protocols to construct a comprehensive profile of 2,3,6-TMA enantiomers and their affinity for the 5-HT2A receptor.

The Trimethoxyamphetamine Scaffold and the 2,3,6-Anomaly

The TMA family consists of six positional isomers that exhibit vastly different pharmacodynamic profiles based purely on the arrangement of methoxy groups around the phenyl ring[1]. For instance, demonstrates high affinity and selectivity for the 5-HT2A receptor[2], while acts as both a potent 5-HT2A full agonist and a monoamine oxidase A (MAO-A) inhibitor[3].

However, 2,3,6-trimethoxyamphetamine (TMA-5) occupies a unique space. According to historical pharmacological literature, unlike the other TMA isomers, during its initial discovery[4]. Despite this gap in empirical in vitro data, human psychopharmacological reports indicate it is active at dosages of ~30 mg[4]. To understand its receptor affinity, researchers must rely on SAR extrapolation and rigorous stereochemical analysis.

Stereochemistry: The Eutomer/Distomer Dichotomy

The phenethylamine backbone of the TMA series features an

Expertise & Causality: In the 2,4,5-substituted series, the (the more potent enantiomer), exhibiting higher binding affinity, functional potency, and intrinsic efficacy at the 5-HT2A receptor than the S-configuration[5]. This is driven by the highly stereoselective nature of the 5-HT2A orthosteric binding pocket. The R-

Intracellular Signaling and 5-HT2A Activation

When the active R-isomer of a psychedelic amphetamine successfully binds to the 5-HT2A receptor, it triggers a specific Gq-protein coupled cascade[6].

Causality: Agonist binding induces a conformational shift that exchanges GDP for GTP on the Gq

Caption: Gq-coupled intracellular signaling cascade triggered by 5-HT2A receptor agonism.

Quantitative Data: Comparative Affinity Profiles

Because empirical

| Compound | Isomer | 5-HT2A Affinity / Efficacy | 5-HT2C Affinity | MAO-A Inhibition |

| TMA-2 (2,4,5-TMA) | Racemic / R-dominant | High Affinity (Agonist)[2] | Moderate Affinity | Inactive[3] |

| TMA-6 (2,4,6-TMA) | Racemic | EC50 = 29.2 nM (Emax 107%)[3] | Unknown | IC50 = 400 nM[3] |

| TMA-5 (2,3,6-TMA) | R-Isomer (Predicted) | Moderate Affinity (Agonist) | Low Affinity | Unknown |

| TMA-5 (2,3,6-TMA) | S-Isomer (Predicted) | Low to Inactive | Low to Inactive | Unknown |

Self-Validating Experimental Protocols

To definitively establish the serotonin receptor affinity of 2,3,6-TMA isomers, researchers must utilize a self-validating assay system that separates binding affinity (

Protocol A: Radioligand Displacement Binding Assay

-

Tissue Preparation : Cultured HEK293 cells stably expressing human 5-HT2A receptors are homogenized and centrifuged to isolate the membrane fraction. Validation: Using a recombinant cell line ensures absolute receptor subtype specificity, eliminating confounding variables from 5-HT2B or 5-HT2C cross-reactivity.

-

Radioligand Incubation : Membranes are incubated with 0.5 nM [3H]Ketanserin (a high-affinity 5-HT2A antagonist) alongside increasing concentrations of the resolved 2,3,6-TMA enantiomers. Causality: An antagonist radioligand labels all receptor conformational states (active and inactive), providing a highly stable baseline (

) against which the competitive agonist can be accurately measured. -

Rapid Filtration : The reaction is terminated by rapid vacuum filtration through glass-fiber filters pre-soaked in polyethylenimine. Validation: Immediate separation of bound versus free radioligand prevents the re-equilibration of the complex, ensuring the measured

reflects true equilibrium. -

Data Analysis : Radioactivity is quantified via liquid scintillation counting. The Cheng-Prusoff equation is applied to convert

to the equilibrium inhibition constant (

Caption: Step-by-step workflow for the self-validating radioligand displacement binding assay.

Protocol B: FLIPR Calcium Mobilization Assay

To confirm that the binding affinity translates to functional agonism:

-

Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Ligand Addition : 2,3,6-TMA isomers are injected into the wells via an automated liquid handler.

-

Fluorescence Measurement : Peak fluorescence is recorded. Causality: The transient spike in intracellular calcium directly correlates to Gq-protein activation, differentiating a full agonist from a partial agonist or antagonist.

Structural Activity Relationship (SAR) Logic

The unique 2,3,6-substitution pattern of TMA-5 creates a distinct steric and electronic environment compared to the highly active 2,4,5-pattern[2]. The ortho-di-substitution (methoxy groups at positions 2 and 6) forces the alkylamine side chain out of the aromatic plane, a conformational restriction also observed in TMA-6[3].

However, lacking a para-substituent (the 4-position), 2,3,6-TMA is deprived of the critical hydrophobic interactions typically required for maximal 5-HT2A receptor affinity[5]. This explains why its overall predicted potency is lower than TMA-2, yet it retains sufficient intrinsic activity to produce psychoactive effects at higher dosages[4].

Caption: Logical SAR branching of TMA positional isomers and stereochemical affinity outcomes.

Conclusion

While 2,3,6-trimethoxyamphetamine (TMA-5) remains one of the least empirically characterized isomers of the TMA family in terms of direct receptor kinetics[4], robust SAR principles dictate that its serotonergic activity is heavily reliant on stereochemistry. The R-enantiomer is the theoretical driver of its 5-HT2A agonism, albeit with lower affinity than its 2,4,5-substituted counterpart due to the lack of a para-methoxy group. Future pharmacological profiling must prioritize chiral resolution and functional calcium assays to fully map its receptor interactome.

References

-

2,4,6-Trimethoxyamphetamine - Wikipedia Source: Wikipedia URL:[Link]

-

2,3,6-Trimethoxyamphetamine - Wikipedia Source: Wikipedia URL:[Link]

-

Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines Source: NIH PMC URL:[Link]

-

Psychedelics and the Human Receptorome Source: PLOS One URL:[Link]

Sources

- 1. Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 2,4,6-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 4. 2,3,6-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 5. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blossomanalysis.com [blossomanalysis.com]

- 7. journals.plos.org [journals.plos.org]

Comprehensive Toxicological & Pharmacological Characterization: 2,3,6-Trimethoxyamphetamine Hydrochloride (TMA-5)

Executive Summary

2,3,6-Trimethoxyamphetamine (TMA-5) is a rare, psychoactive positional isomer of the phenethylamine class, structurally related to mescaline and the more widely studied 2,4,5-TMA (TMA-2). Unlike its isomers, TMA-5 lacks a robust body of peer-reviewed toxicological data. Current knowledge relies heavily on structure-activity relationship (SAR) extrapolation and anecdotal human bioassays documented by Alexander Shulgin.

This guide synthesizes available physicochemical data, theoretical pharmacological models, and comparative toxicology to establish a risk profile for TMA-5. It further provides standardized protocols for the de novo generation of missing toxicological datasets, specifically receptor affinity and metabolic stability.

Key Risk Indicators:

-

Potency: Approximately 10x the potency of mescaline; effective human dosage range 30–50 mg.

-

Mechanism: Presumed 5-HT2A agonist; likely sympathomimetic.

-

Regulatory Status: Schedule I (USA) as a positional isomer of TMA (3,4,5-trimethoxyamphetamine).[1][2][3]

Chemical & Physical Characterization[1][2][3][4][5][6]

TMA-5 is typically handled as the hydrochloride salt to ensure stability and water solubility for biological assays.

Chemical Identity

| Property | Data |

| IUPAC Name | 1-(2,3,6-trimethoxyphenyl)propan-2-amine hydrochloride |

| Common Name | TMA-5 |

| CAS Number | 23815-74-9 (Free base); HCl salt often unlisted specific CAS |

| Formula | C₁₂H₁₉NO₃[1] · HCl |

| Molecular Weight | 225.29 g/mol (Free base) / ~261.75 g/mol (HCl salt) |

| Appearance | White to off-white crystalline solid |

| Solubility | Water (High), Ethanol (Moderate), DMSO (Moderate) |

Structural Analysis (SAR)

The 2,3,6-substitution pattern creates a unique steric environment compared to the classic 2,4,5- (TMA-2) or 3,4,5- (Mescaline/TMA) patterns.

-

2,6-Dimethoxy motif: The presence of methoxy groups at both ortho positions (2 and 6) relative to the alkyl side chain imposes significant rotational restriction on the ethylamine tail, potentially altering binding kinetics at the 5-HT2A receptor compared to TMA-2.

-

Lipophilicity: The three methoxy groups increase lipophilicity relative to amphetamine, facilitating blood-brain barrier (BBB) penetration.

Pharmacodynamics & Mechanism of Action

Receptor Binding Profile (Theoretical)

While direct binding data (Ki values) for TMA-5 are absent from literature, its activity can be inferred from the "Trimethoxyamphetamine" series.

-

Primary Target: Serotonin 5-HT2A Receptor (Agonist).[4]

-

Rationale: All active hallucinogenic amphetamines (DOx, TMA series) act as partial or full agonists at 5-HT2A.

-

-

Secondary Targets:

-

5-HT2C: Likely agonist (common side effect: appetite suppression).

-

5-HT1A: Possible affinity (modulates subjective effects).

-

SERT/DAT/NET: Unlike non-hallucinogenic amphetamines, TMA isomers generally show lower affinity for monoamine transporters, but some inhibition of reuptake is probable, contributing to sympathomimetic effects (tachycardia, hypertension).

-

Signal Transduction Pathway

The following diagram illustrates the canonical signaling pathway activated by TMA-5, leading to its neurotoxicity potential (excitotoxicity).

Figure 1: Putative Gq-mediated signaling pathway for TMA-5 at the 5-HT2A receptor.

Toxicological Risk Assessment

Warning: No LD50 data exists specifically for TMA-5. The values below are Read-Across Estimates based on the structural isomer TMA-2 (2,4,5-TMA).

Acute Toxicity Estimates (Read-Across)

| Parameter | TMA-2 Data (Proxy for TMA-5) | TMA-5 Estimated Risk |

| LD50 (Mouse, i.p.) | ~180 mg/kg | Est. 150–200 mg/kg |

| LD50 (Rat, i.p.) | ~120 mg/kg (Fatal) | Est. 100–150 mg/kg |

| Convulsive Dose | 80 mg/kg (Rat) | High Risk > 50 mg/kg |

| Human Effective Dose | 20–40 mg | 30–50 mg |

| Therapeutic Index | Low (~10-20x) | Narrow Safety Margin |

Clinical Toxicology (Symptoms)

Based on Shulgin’s reports and class effects, acute intoxication is expected to manifest as:

-

Psychiatric: Intense introspection, visual distortions, anxiety, potential for transient psychosis.

-

Sympathomimetic: Mydriasis (pupil dilation), hypertension, tachycardia, hyperthermia.

-

Neurological: Tremors, hyperreflexia; high doses may lead to serotonin syndrome (clonus, agitation, hyperthermia).

Metabolic Fate (Predicted)

Metabolism is the primary detoxification route. For trimethoxyamphetamines, O-demethylation is the rate-limiting step.

Figure 2: Predicted metabolic map. O-demethylation at the 2-position is sterically favored over the 3-position.

Experimental Protocols for Data Generation

Since data is scarce, the following protocols are designed to validate the toxicity profile of TMA-5.

Protocol A: In Vitro Metabolic Stability Assay (Microsomal)

Purpose: To determine the half-life (t1/2) and intrinsic clearance (CLint) of TMA-5.

-

Preparation:

-

Prepare 10 mM stock of TMA-5 HCl in DMSO.

-

Thaw pooled human liver microsomes (HLM) (20 mg/mL protein).

-

-

Incubation:

-

Dilute TMA-5 to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM.

-

Pre-incubate at 37°C for 5 mins.

-

Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

-

Sampling:

-

Aliquot 50 µL at T=0, 5, 15, 30, 45, and 60 min.

-

Quench immediately in 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Mescaline-d9).

-

-

Analysis:

-

Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (See Protocol B).

-

-

Calculation:

-

Plot ln(% remaining) vs. time. Slope = -k.

-

t1/2 = 0.693 / k

-

CLint = (0.693 / t1/2) * (mL incubation / mg protein)

-

Protocol B: LC-MS/MS Quantification Method

Purpose: Sensitive detection of TMA-5 in biological matrices.

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

-

Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 4.0 min.

-

MRM Transitions (Precursor -> Product):

-

Quantifier: 226.1 -> 195.1 (Loss of -OCH3).

-

Qualifier: 226.1 -> 151.1 (Tropylium ion formation).

-

Note: TMA isomers have identical mass. Chromatographic separation is critical . 2,3,6-TMA typically elutes differently than 2,4,5-TMA due to polarity differences.

-

Safety & Handling Guidelines

Hazard Classification:

-

Acute Toxicity: Category 3 (Oral/Inhalation).

-

Target Organ Toxicity: CNS Stimulant/Hallucinogen.

Handling Procedures:

-

Engineering Controls: All handling of the solid HCl salt must occur inside a certified Chemical Fume Hood or Glovebox (Class I).

-

PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles. P100 respirator if handling powder outside a hood.

-

Deactivation: Degrade spills with 10% Sodium Hypochlorite (Bleach) solution for 30 minutes before disposal.

References

-

Shulgin, A., & Shulgin, A. (1991).[5][6] PiHKAL: A Chemical Love Story. Transform Press. (Entry #157 TMA, Entry #161 TMA-5).

-

Ewald, A. H., et al. (2006).[7] "Designer drug 2,4,5-trimethoxyamphetamine (TMA-2): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques." Journal of Mass Spectrometry, 41(9), 1140-1148.[7]

- Trachsel, D., et al. (2013). "Fluorine in psychedelic phenethylamines." Drug Testing and Analysis, 5(3), 139-153.

-

Cayman Chemical. (2023). Safety Data Sheet: 2,4,5-Trimethoxyamphetamine (HCl). (Used for read-across safety data). Link

-

EMCDDA. (2004).[5] Report on the risk assessment of TMA-2 in the framework of the joint action on new synthetic drugs. (Authoritative source for TMA isomer toxicity). Link

Sources

- 1. cfsre.org [cfsre.org]

- 2. 2,3,6-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 3. 2,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 4. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 5. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugsandalcohol.ie [drugsandalcohol.ie]

- 7. Designer drug 2,4,5-trimethoxyamphetamine (TMA-2): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Regulatory Landscapes for Psychoactive Phenethylamines: A Technical Compliance Guide for TMA-5

The following technical guide is structured to provide operational clarity for researchers navigating the complex legal landscape of psychoactive phenethylamines.

Executive Summary & Risk Assessment

Current Status: USA: Schedule I (De Jure) via Positional Isomerism.[1][2] EU (General): Controlled (Generic Definitions/NpSG). Risk Level: Critical .

Abstract: TMA-5 (2,3,6-trimethoxyamphetamine) is a psychoactive phenylisopropylamine and a structural isomer of the internationally controlled substances TMA and TMA-2.[3][4] While often mischaracterized as a "grey market" analogue, TMA-5 triggers automatic Schedule I classification in the United States under the specific definitions of "positional isomer" found in 21 CFR 1308.11(d). In Europe, its status bifurcates between strict criminalization (UK) and regulated research access (Germany). This guide delineates the specific legal mechanisms triggering these controls and provides a validated workflow for research compliance.

Chemical Identity & Structural Definition[5][6][7]

To navigate the legal frameworks, the substance must be defined by its exact chemical structure to distinguish it from its scheduled isomers.

| Parameter | Specification |

| Common Name | TMA-5 |

| IUPAC Name | 1-(2,3,6-Trimethoxyphenyl)propan-2-amine |

| Chemical Formula | C₁₂H₁₉NO₃ |

| Molecular Weight | 225.29 g/mol |

| Structural Class | Substituted Amphetamine / Phenethylamine |

| Key Isomers (Controlled) | TMA (3,4,5-isomer); TMA-2 (2,4,5-isomer) |

| CAS Number | 20680-49-3 (HCl salt) |

United States Regulatory Framework: The "Positional Isomer" Trap

Researchers often mistakenly apply the Federal Analogue Act to TMA-5.[4] However, the Analogue Act is a fallback for unscheduled substances. TMA-5 is already scheduled by regulatory definition.[3][4]

The Mechanism of Control (21 CFR 1308.11)

Under the Controlled Substances Act (CSA), "TMA" (3,4,5-trimethoxyamphetamine) is listed in Schedule I.

-

The Clause: 21 CFR 1308.11(d) governs Hallucinogenic Substances.[1][2][5] It explicitly states that the term "isomer" includes optical, positional, and geometric isomers .

-

The Application: TMA-5 shares the identical molecular formula (C₁₂H₁₉NO₃) and core structure (amphetamine backbone) as TMA. It differs only in the position of the methoxy groups (2,3,6 vs 3,4,5).

-

The Verdict: TMA-5 is a positional isomer of a Schedule I substance. It is legally identical to Mescaline or Heroin in the eyes of the DEA.

Required Research Authorization

Possession of TMA-5 for research requires a DEA Schedule I Registration (DEA Form 225).[3][4]

-

Protocol Requirement: Researchers must submit a research protocol (filed with the FDA or DEA) demonstrating scientific merit and safeguards against diversion.

-

Security: Safe/Vault requirements (Class V security container) apply.

European Regulatory Framework

Europe lacks a unified federal analogue act, leading to a patchwork of "Generic Definitions" (UK) and "New Psychoactive Substances" laws (Germany).

United Kingdom: Misuse of Drugs Act 1971

The UK utilizes a "Generic Definition" for phenethylamines introduced in 1977 and updated subsequently.[6]

-

The Clause: Class A drugs include any compound structurally derived from phenethylamine by substitution at the nitrogen, alpha-carbon, or the benzene ring.

-

Application: TMA-5 is substituted at the ring (2,3,6-trimethoxy) and the alpha-carbon (methyl group).[3][4][7]

-

Status: Class A Controlled Drug . Research requires a Home Office Domestic License.[8]

Germany: NpSG vs. BtMG

Germany offers a distinct pathway. While TMA and TMA-2 are explicitly listed in the Betäubungsmittelgesetz (BtMG - Narcotics Act), TMA-5 is not explicitly named.[3][4]

-

NpSG (New Psychoactive Substances Act): Covers phenethylamines derived from 2-phenethylamine not listed in the BtMG.[4]

-

Research Exemption: Unlike the BtMG, the NpSG explicitly permits the use of covered substances for "recognized commercial, industrial, and research purposes " (NpSG § 3).

-

Status: Regulated but accessible for professional research without a BtMG license, provided it is not intended for human consumption or distribution.

Visualizing the Legal Determination

The following decision tree illustrates the logic flow for determining the legal status of TMA-5 in major jurisdictions.

Figure 1: Regulatory decision logic for TMA-5 classification. Note the divergence between US "Positional Isomer" rules and German NpSG research exemptions.

Operational Compliance Workflow

For researchers in jurisdictions where access is permitted (e.g., US with License, Germany under NpSG), a strict Chain of Custody (CoC) is required to maintain scientific integrity and legal defense.

Chain of Custody Protocol

-

Acquisition: Purchase only from ISO 17025 accredited reference standard vendors (e.g., Cayman, Sigma-Aldrich). Never source from grey-market vendors, as purity and isomer specificity (2,3,6 vs 2,4,[3]5) cannot be guaranteed.

-

Receipt Verification: Upon receipt, the substance must be immediately logged into the Controlled Substance Inventory.

-

Analytical Validation: You must prove you have TMA-5 and not the Schedule I isomer TMA-2 (if operating in a jurisdiction where they are treated differently, or simply for QC).[3][4]

Analytical Differentiation (GC/MS)

TMA-5 and TMA-2 are difficult to distinguish by mass spectrometry alone due to identical fragmentation patterns.[3][4] Retention time or NMR is required.

Recommended Validation Workflow:

Figure 2: Analytical validation workflow. Note that GC/MS is insufficient for isomer differentiation; NMR is required to confirm the 2,3,6 substitution pattern.

Storage & Disposal

-

Storage: US researchers must store TMA-5 in a GSA Class 5 rated steel cabinet or safe.[3][4]

-

Usage Log: Every milligram must be accounted for. "Spillage" must be witnessed and documented.

-

Disposal: Reverse distribution to a DEA-registered disposer.[3][4] Do not dispose of down the drain or in chemical waste streams.

References

-

United States Government. (2024). Title 21 Code of Federal Regulations, Part 1308.11(d) - Schedule I Hallucinogenic Substances.[3][4][1][2][5] Electronic Code of Federal Regulations.[9] [Link]

-

Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Entry #161 TMA-5). [Link]

-

United Kingdom Government. (1971).[6] Misuse of Drugs Act 1971.[6][8][10] Legislation.gov.uk. [Link]

-

German Federal Ministry of Health. (2016). Neue-psychoaktive-Stoffe-Gesetz (NpSG).[3][4][11][12] Bundesministerium für Gesundheit.[13][11] [Link]

-

Drug Enforcement Administration (DEA). (2020). Definition of "Positional Isomer" as It Pertains to the Control of Schedule I Controlled Substances. Federal Register.[5][9] [Link]

Sources

- 1. Federal Register :: Definition of “Positional Isomer” as It Pertains to the Control of Schedule I Controlled Substances [federalregister.gov]

- 2. govinfo.gov [govinfo.gov]

- 3. Misuse of Drugs Act 1971 [legislation.gov.uk]

- 4. The Misuse of Drugs Act 1971 (Modification) Order 2001 [legislation.gov.uk]

- 5. cdn.ca9.uscourts.gov [cdn.ca9.uscourts.gov]

- 6. Misuse of Drugs Act 1971 - Wikipedia [en.wikipedia.org]

- 7. psychonautwiki.org [psychonautwiki.org]

- 8. gov.uk [gov.uk]

- 9. eCFR :: 21 CFR 1308.11 -- Schedule I. [ecfr.gov]

- 10. Convention on Psychotropic Substances - Wikipedia [en.wikipedia.org]

- 11. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 12. Details [unodc.org]

- 13. bundesgesundheitsministerium.de [bundesgesundheitsministerium.de]

2,3,6-TMA hydrochloride CAS number 5556-75-2 search

An In-depth Technical Guide to 2,3,6-Trimethylaniline Hydrochloride (CAS 5556-75-2)

Disclaimer: Scientific literature and detailed application data for 2,3,6-trimethylaniline and its hydrochloride salt are notably scarce. This guide provides a comprehensive overview of the available information and infers potential synthetic and analytical methodologies based on established chemical principles and the well-documented chemistry of its structural isomers. Researchers should treat inferred protocols as a starting point for experimental design and validation.

Introduction and Physicochemical Properties

2,3,6-Trimethylaniline hydrochloride (2,3,6-TMA HCl), identified by CAS number 5556-75-2, is the hydrochloride salt of the aromatic amine 2,3,6-trimethylaniline (CAS 18102-21-1). As a substituted aniline, its chemical behavior is dictated by the electron-donating amino group and the steric and electronic effects of the three methyl groups on the aromatic ring. While its structural isomer, 2,4,6-trimethylaniline (mesidine), is widely used as a precursor for dyes and N-heterocyclic carbene (NHC) ligands[1][2], the applications and reaction specifics of the 2,3,6-isomer are not well-documented in peer-reviewed literature.

This guide aims to consolidate the known data for 2,3,6-TMA HCl and provide a scientifically grounded framework for its synthesis, characterization, and handling for research and development professionals.

Chemical Structure

Caption: Proposed synthetic workflow for 2,3,6-TMA HCl.

Protocol for Analogous Synthesis of Trimethylaniline

This protocol is adapted from established methods for the 2,4,6-isomer and should be optimized and validated for the 2,3,6-isomer. [3][4] Step 1: Nitration of 1,2,3-Trimethylbenzene

-

Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, and a dropping funnel. Ensure the system is clean and dry.

-

Acid Mixture: Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Reaction: Charge the reactor with 1,2,3-trimethylbenzene. Begin vigorous stirring and cool the reactor to below 10°C.

-

Addition: Add the cold nitrating mixture dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10°C. Causality: Maintaining a low temperature is critical to ensure selective mononitration and prevent over-nitration or oxidation of the methyl groups.

-

Aging: After the addition is complete, allow the reaction to stir at 10-15°C for 2-4 hours, monitoring completion by TLC or GC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, wash it with water, followed by a dilute sodium bicarbonate solution until neutral, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 1-nitro-2,3,6-trimethylbenzene can be purified by vacuum distillation.

Step 2: Reduction to 2,3,6-Trimethylaniline

-

Reactor Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, create a suspension of iron powder in a mixture of water and ethanol.

-

Acidification: Add a small amount of concentrated hydrochloric acid to activate the iron.

-

Addition: Heat the mixture to a gentle reflux. Add the nitro-aromatic compound from Step 1 dropwise or in small portions. Causality: The reaction is exothermic; a controlled addition rate is necessary to maintain a manageable reflux.

-

Reaction: After the addition is complete, maintain reflux for 4-8 hours until the starting material is consumed (monitor by TLC/GC).

-

Work-up: Cool the reaction mixture and make it strongly basic with a concentrated NaOH solution. Causality: Basification deprotonates the aniline hydrochloride formed in situ, liberating the free amine for extraction.

-

Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 2,3,6-trimethylaniline can be purified by vacuum distillation.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 2,3,6-trimethylaniline free base in a suitable anhydrous solvent like diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous hydrogen chloride in the same solvent (e.g., isopropanolic HCl) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum.

Analytical Characterization

While specific application notes are not publicly available, standard analytical techniques can be employed for the characterization and quality control of 2,3,6-trimethylaniline and its hydrochloride salt. Suppliers of the compound list the availability of NMR, HPLC, LC-MS, and UPLC data. [5]

General Protocol for GC-MS Analysis

This protocol, based on methods for related isomers, serves as a template for purity assessment and impurity identification. [6]

-

Objective: To determine the purity of a 2,3,6-trimethylaniline sample and identify any volatile impurities.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating isomers.

-

Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a high-purity solvent like dichloromethane or methanol.

-

GC Conditions (Typical):

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the main peak corresponding to 2,3,6-trimethylaniline by its retention time and mass spectrum.

-

Calculate purity via area normalization (% Area = [Peak Area of Analyte / Total Area of All Peaks] x 100).

-

Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST). Potential impurities could include other trimethylaniline isomers or unreacted nitro-aromatic precursors.

-

Reactivity and Potential Applications

Chemical Reactivity

As a primary aromatic amine, 2,3,6-trimethylaniline is expected to undergo a range of characteristic reactions: [4]* Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5°C) will form a diazonium salt. This highly versatile intermediate can be used in Sandmeyer or similar reactions to introduce a wide variety of functional groups (e.g., -Cl, -Br, -CN, -OH).

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In this case, the C4 and C5 positions are the most likely sites for reactions like halogenation, nitration, or sulfonation, though steric hindrance from the adjacent methyl groups will play a significant role.

-

Condensation Reactions: The amine can react with aldehydes and ketones to form imines (Schiff bases), which are important intermediates in organic synthesis. [1][7]

Potential Applications

There are no well-documented applications for 2,3,6-trimethylaniline hydrochloride in the scientific literature. However, based on the utility of its 2,4,6-isomer, potential areas for research could include:

-

Dye Synthesis: It could serve as a chromophoric precursor in the synthesis of novel azo or anthraquinone dyes. [2][8][9]* Ligand Synthesis: Its sterically hindered nature could make it a candidate for synthesizing bulky ligands for transition metal catalysis, similar to the precursors for Grubbs' catalyst. [1][2]* Pharmaceutical/Agrochemical Scaffolding: The substituted aniline motif is common in bioactive molecules. This specific isomer could be explored as a building block in medicinal and agricultural chemistry.

Safety and Toxicology

The toxicological properties of 2,3,6-trimethylaniline have not been thoroughly investigated. [10]However, data from its safety data sheet (SDS) and information on related isomers provide a basis for safe handling.

Hazard Identification

2,3,6-Trimethylaniline (free base) is classified with the following GHS hazard statements: [11]* H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Caution: The structural isomer 2,4,6-trimethylaniline has shown evidence of carcinogenicity in animal studies and is known to cause methemoglobinemia. [9][12]While this data does not directly apply to the 2,3,6-isomer, it underscores the need to treat all trimethylaniline isomers with significant caution as potentially hazardous compounds.

Handling and Personal Protective Equipment (PPE)

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

2,3,6-Trimethylaniline hydrochloride is a chemical compound for which detailed scientific and application data is limited in the public domain. Its properties and reactivity can be logically inferred from its structure and the well-established chemistry of its isomers. This guide provides a foundational understanding based on available data, including a plausible, though unvalidated, synthetic route and general analytical procedures. The significant data gaps highlight an opportunity for further research to fully characterize this compound's reactivity, properties, and potential applications in fields such as materials science, catalysis, and medicinal chemistry.

References

-

Synthesis of 2,4,6-trimethylaniline hydrochloride. PrepChem.com. [Link]

- CN1800143A - 2,4,6-trimethylaniline synthesis method.

-

MICROWAVE-ASSISTED SYNTHESIS OF 1,3-DIARYLIMIDAZOLINIUM AND OTHER CYCLIC AMIDINIUM SALTS. Organic Syntheses Procedure. [Link]

-

2,4,6-Trimethylaniline. Wikipedia. [Link]

-

2,4,6-Trimethylaniline (Mesidine): Properties, Uses, and Safety. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

2,4,5- AND 2,4,6-TRIMETHYLANILINE AND THEIR HYDROCHLORIDES (IARC Summary & Evaluation, Volume 27, 1982). Inchem.org. [Link]

-

Evidence on the Carcinogenicity of 2,4,5-Trimethylaniline and Its Strong Acid Salts. OEHHA. [Link]

- US4283574A - Process for the synthesis of 2,6-xylenol and 2,3,6-trimethylphenol.

-

2,4,6-Trimethylaniline and Its Salts. OEHHA. [Link]

Sources

- 1. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 18102-21-1|2,3,6-Trimethylaniline|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Page loading... [wap.guidechem.com]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. hpc-standards.com [hpc-standards.com]

- 11. 2,3,6-Trimethylaniline | 18102-21-1 [sigmaaldrich.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Metabolic Fate and Bio-Transformation of Trimethoxyamphetamine Derivatives in Mammals: A Technical Analysis

Executive Summary

This technical guide analyzes the metabolic pathways of trimethoxyamphetamine derivatives, with a primary focus on 2,4,5-trimethoxyamphetamine (TMA-2) as the prototypical substrate. Unlike simple phenethylamines (e.g., Mescaline), TMA derivatives possess an

Structural Activity & Chemical Basis

The metabolic fate of TMA derivatives is dictated by two structural features:

-

The

-Methyl Group: This moiety, characteristic of amphetamines, prevents direct deamination by MAO-A/B. Instead, deamination must proceed via CYP450-catalyzed hydroxylation at the -

The Methoxy Substitution Pattern: The 2,4,5-substitution pattern (TMA-2) is electronically distinct from the 3,4,5-pattern (Mescaline/TMA). The electron-donating methoxy groups activate the benzene ring, making it a prime target for CYP2D6-mediated O-demethylation.

Core Metabolic Pathways

Mammalian metabolism of TMA-2 bifurcates into two primary Phase I pathways, followed by Phase II conjugation.

Pathway A: CYP-Mediated Oxidative Deamination

Unlike endogenous amines, TMA-2 undergoes deamination via a microsomal oxidative mechanism rather than mitochondrial MAO.

-

Mechanism: CYP450 enzymes hydroxylate the

-carbon, forming an unstable carbinolamine intermediate. -

Breakdown: This intermediate spontaneously collapses, releasing ammonia and yielding the corresponding phenylacetone derivative (1-(2,4,5-trimethoxyphenyl)-2-propanone).

-

Downstream: The ketone is often reduced to the corresponding alcohol or further oxidized to benzoic acid derivatives (e.g., 2,4,5-trimethoxybenzoic acid), which are excreted in urine.

Pathway B: Regioselective O-Demethylation

This is the dominant metabolic route in humans and rats, preserving the amine structure while altering lipophilicity.

-

Regioselectivity: The 4-methoxy position is generally the most labile due to steric accessibility and electronic susceptibility, though 2- and 5-O-demethylation also occur.

-

Bis-Demethylation: Sequential demethylation leads to di-hydroxy and potentially tri-hydroxy metabolites (e.g., 2,4,5-trihydroxyamphetamine), which are structurally related to the neurotoxin 6-hydroxydopamine (6-OHDA).

Pathway C: Phase II Conjugation

The phenolic metabolites generated in Pathway B are rapidly conjugated to increase water solubility.

-

Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes bind glucuronic acid to the newly exposed hydroxyl groups.

-

Sulfation: Sulfotransferases (SULT) add sulfate groups.

-

Note: In rat urine, the vast majority of hydroxylated metabolites are found only after acid hydrolysis, indicating they exist almost exclusively as conjugates in vivo.

Enzymology

The specific enzymes driving these pathways are critical for predicting drug-drug interactions (DDIs).

| Enzyme System | Primary Role | Substrate Specificity Notes |

| CYP2D6 | O-Demethylation | High affinity for basic amines with lipophilic aromatic rings.[1] Polymorphism in CYP2D6 (Poor Metabolizers) can significantly alter TMA-2 half-life and toxicity. |

| CYP1A2 | O-Demethylation | Secondary role; tends to favor planar conformations. |

| CYP3A4 | N-Demethylation / Deamination | Involved in oxidative deamination (N-dealkylation mechanisms) and general hepatic clearance. |

| UGT1A/2B | Conjugation | Rapidly clears phenolic metabolites; saturation of this system can lead to accumulation of reactive quinone species. |

Visualized Metabolic Map

The following diagram illustrates the bifurcation of TMA-2 metabolism into Deamination and Demethylation pathways.

Caption: Bifurcation of TMA-2 metabolism showing CYP-mediated deamination (left) and regioselective O-demethylation (right).

Experimental Protocols

To validate these pathways, the following "Systematic Toxicological Analysis" (STA) workflow is recommended. This protocol is self-validating through the use of enzymatic hydrolysis controls.

In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance and identify Phase I metabolites.

-

Preparation: Thaw pooled liver microsomes (human or rat) on ice.

-

Buffer System: Prepare 100 mM potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Mix microsomes (0.5 mg protein/mL) with TMA-2 (10 µM) and buffer. Equilibrate at 37°C for 5 minutes.

-

Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Controls:

-

Negative Control: No NADPH (validates enzyme dependence).

-

Positive Control: Testosterone (CYP3A4) or Dextromethorphan (CYP2D6) to verify microsomal activity.

-

-

Termination: At t=0, 15, 30, 60 min, remove aliquots and quench with ice-cold acetonitrile (containing internal standard).

-

Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.

Analytical Workflow for Urinary Metabolites

Objective: Detect conjugated metabolites in biological matrices.

Caption: Analytical workflow distinguishing free vs. conjugated metabolites via differential hydrolysis.

Toxicological Implications

The metabolism of TMA derivatives is not merely a detoxification process; it has potential toxicological sequelae:

-

Reactive Quinone Formation: The O-demethylation pathway can yield catechol-like structures (e.g., via bis-demethylation). These catechols can oxidize to ortho-quinones, which are electrophilic and can covalently bind to cellular proteins or deplete glutathione (GSH).

-

Neurotoxicity: The metabolite 2,4,5-trihydroxyamphetamine is a structural analog of 6-hydroxydopamine (6-OHDA), a known neurotoxin that induces oxidative stress in dopaminergic terminals.

-

CYP2D6 Saturation: In "Poor Metabolizers" (PM) or under high-dose conditions, the O-demethylation pathway may saturate. This forces flux toward the oxidative deamination pathway or prolongs the half-life of the parent compound, increasing the risk of serotonin syndrome.

References

-

Ewald, A. H., Fritschi, G., & Maurer, H. H. (2006). Designer drug 2,4,5-trimethoxyamphetamine (TMA-2): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques.[2] Journal of Mass Spectrometry, 41(9), 1140–1148.[2]

-

Shulgin, A., & Shulgin, A. (1991).PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on synthesis and subjective effects).

-

Musshoff, F., & Madea, B. (2002). Phenalkylamines: A Review of the Chemistry, Pharmacology, and Toxicology of the New Psychoactive Substances.

-

Wu, D., et al. (2008).

Sources

- 1. Screening for endogenous substrates reveals that CYP2D6 is a 5-methoxyindolethylamine O-demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Designer drug 2,4,5-trimethoxyamphetamine (TMA-2): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chromatographic and Spectrometric Differentiation of Trimethoxyamphetamine Isomers (TMA-2 vs. TMA-5)

Here is a comprehensive Application Note and Protocol designed for analytical chemists and forensic toxicologists.

Executive Summary

The differentiation of 2,4,5-trimethoxyamphetamine (TMA-2) from its positional isomer 2,3,6-trimethoxyamphetamine (TMA-5) presents a significant challenge in forensic toxicology and seized drug analysis. Both compounds share the same molecular formula (

This protocol details a self-validating GC-MS workflow utilizing Perfluoroacylation (TFAA) derivatization to enhance chromatographic resolution and induce diagnostic mass spectral fragmentation. We establish a discrimination logic based on retention time indices and specific ion abundance ratios derived from the "ortho-effect" of the methoxy substituents.

Scientific Principles & Mechanism

The Isomer Problem

-

TMA-2 (2,4,5-TMA): The 2-methoxy group is ortho to the isopropylamine side chain. This is the most commonly encountered illicit isomer.

-

TMA-5 (2,3,6-TMA): Both the 2- and 6-methoxy groups are ortho to the side chain. This "di-ortho" substitution creates significant steric crowding around the amine linkage.

Mechanism of Differentiation

-

Chromatographic Separation: The di-ortho substitution of TMA-5 prevents the methoxy groups from achieving coplanarity with the benzene ring, reducing the molecule's effective polarity and ability to interact with the stationary phase (pi-pi interactions). Consequently, TMA-5 elutes earlier than the planar, more polar TMA-2 on 5% phenyl-arylene columns (e.g., DB-5MS).

-

Derivatization (TFAA): Native amphetamines fragment primarily to the iminium ion (

44), which carries no structural information about the aromatic ring. Derivatization with Trifluoroacetic Anhydride (TFAA) shifts the base peak to

Experimental Workflow

Visualized Workflow (Graphviz)

Caption: Figure 1. Step-by-step analytical workflow for the extraction, derivatization, and analysis of TMA isomers.

Detailed Protocol

Reagents and Standards

-

Reference Standards: 2,4,5-TMA HCl and 2,3,6-TMA HCl (1 mg/mL in methanol).

-

Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) - Freshly opened ampoule recommended.

-

Solvents: Ethyl Acetate (LC-MS Grade), Ammonium Hydroxide (conc.), Hexane.

Sample Preparation (Urine/Liquid Matrix)

-

Alkalinization: To 1 mL of urine, add 200 µL of concentrated

(pH > 10). -

Extraction: Add 3 mL of Hexane:Ethyl Acetate (9:1). Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

-

Transfer: Transfer the organic (upper) layer to a clean glass vial.

-

Derivatization:

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Critical Step: Add 50 µL of Ethyl Acetate and 50 µL of TFAA. Cap tightly.

-

Incubate at 60°C for 20 minutes .

-

Evaporate to dryness again to remove excess acid (protects the GC column).

-

Reconstitute in 100 µL of Ethyl Acetate.

-

GC-MS Instrument Parameters

-

System: Agilent 7890/5977 or equivalent single quadrupole system.

-

Column: DB-5MS UI or Rtx-5MS (30 m × 0.25 mm × 0.25 µm).

-

Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.

-

Carrier Gas: Helium, constant flow 1.0 mL/min.

Temperature Program (Optimized for Isomer Separation):

| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

|---|---|---|---|

| Initial | - | 60 | 1.0 |

| Ramp 1 | 20 | 140 | 0.0 |

| Ramp 2 | 4.0 | 200 | 0.0 |

| Ramp 3 | 30 | 300 | 3.0 |

Note: The slow ramp (4°C/min) between 140°C and 200°C is critical for resolving the TMA isomers, which elute in this window.

Mass Spectrometry Parameters (EI Source)

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Acquisition: SIM/Scan mode.

-

Scan Range: 40–450 amu.

-

SIM Ions (TFAA Derivatives):

-

Quant/Target:

140 (Base peak, side chain). -

Qualifier 1:

321 (Molecular Ion, -

Qualifier 2:

181 (Trimethoxybenzyl cation). -